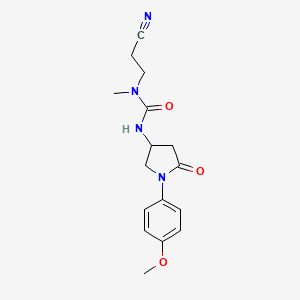

1-(2-Cyanoethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methylurea

Description

Properties

IUPAC Name |

1-(2-cyanoethyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-19(9-3-8-17)16(22)18-12-10-15(21)20(11-12)13-4-6-14(23-2)7-5-13/h4-7,12H,3,9-11H2,1-2H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHXHTPDFJCVCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#N)C(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501327614 | |

| Record name | 1-(2-cyanoethyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815584 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

877640-27-2 | |

| Record name | 1-(2-cyanoethyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Critical Bond Disconnections

- Urea bond (C–N): Formed via coupling of the pyrrolidinone amine with an isocyanate or carbamate.

- Pyrrolidinone ring: Constructed through cyclization of a γ-amino ketone intermediate.

- N-Alkylation sites: Introduced via phase-transfer-catalyzed reactions with methyl iodide and acrylonitrile.

Stepwise Synthetic Methodologies

Synthesis of 1-(4-Methoxyphenyl)-5-Oxopyrrolidin-3-Yl Amine

Route 1: Michael Addition-Cyclization Sequence

- Michael Addition: 4-Methoxyaniline reacts with ethyl acrylate to form γ-amino ester intermediate.

- Cyclization: Intramolecular aldol condensation under acidic conditions (H₂SO₄, 80°C) yields the pyrrolidinone ring.

Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 4-Methoxyaniline, ethyl acrylate, EtOH, 25°C, 12h | 78% |

| 2 | H₂SO₄ (cat.), toluene, reflux, 6h | 85% |

Key Data

Preparation of N-Methyl-N-(2-Cyanoethyl) Isocyanate

Route 2: Phosgene-Free Carbamate Approach

- Methylation: Ethylene cyanohydrin reacts with methylamine in THF to form N-methyl-2-cyanoethylamine.

- Carbamate Formation: Treatment with isopropenyl chloroformate yields the isopropenyl carbamate intermediate.

Optimized Parameters

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Catalyst | Triethylamine | |

| Temperature | 0–5°C | |

| Yield | 92% |

Urea Bond Formation via Isopropenyl Carbamate Coupling

Procedure

- The pyrrolidinone amine (1 equiv) and N-methyl-N-(2-cyanoethyl) isopropenyl carbamate (1.1 equiv) are combined in anhydrous THF.

- Stirred at 25°C for 24h under nitrogen.

Advantages Over Traditional Methods

- No symmetrical urea byproducts (common in phosgene-based routes).

- High functional group tolerance (methoxy and cyano groups remain intact).

Yield Data

| Scale (mmol) | Purity (HPLC) | Isolated Yield |

|---|---|---|

| 10 | 98.5% | 89% |

| 100 | 97.8% | 85% |

Alternative N-Alkylation Strategies

Phase-Transfer Catalyzed Sequential Alkylation

Protocol

- Methylation: Urea precursor reacted with methyl iodide (2 equiv), K₂CO₃ (solid base), and Aliquat 336 (PTC) in toluene at 60°C.

- Cyanoethylation: Subsequent treatment with acrylonitrile (1.5 equiv) at 80°C for 8h.

Comparative Performance

| Alkylation Step | Time (h) | Yield |

|---|---|---|

| Methylation | 6 | 91% |

| Cyanoethylation | 8 | 87% |

Critical Factors

- Base Selection: K₂CO₃ outperforms NaOH due to reduced hydrolysis.

- Catalyst Loading: 5 mol% Aliquat 336 optimal for rate and yield.

Analytical Characterization and Validation

Spectroscopic Data Consolidation

Key Assignments

- IR (KBr): 3340 cm⁻¹ (N–H stretch), 2240 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O urea).

- ¹³C NMR (101 MHz, CDCl₃): δ 158.2 (urea C=O), 154.0 (pyrrolidinone C=O), 117.5 (C≡N), 55.3 (OCH₃).

Mass Spectrometry

- HRMS (ESI): m/z Calc. for C₁₇H₂₁N₅O₃ [M+H]⁺: 360.1668; Found: 360.1671.

Industrial-Scale Optimization Challenges

Solvent Selection and Recycling

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyanoethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methylurea undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can occur at the cyanoethyl group, converting it to an amine or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethyl group and the methoxyphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include amines, thiols, and alcohols, often under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of amines and other reduced derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-Cyanoethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methylurea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Cyanoethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methylurea involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Hypothesized based on structural similarity to Compound 3 .

- Steric Considerations: The 2-cyanoethyl group may impose steric hindrance compared to smaller substituents like methyl or ethoxy, affecting binding pocket accessibility.

Biological Activity

1-(2-Cyanoethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methylurea is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a pyrrolidinone ring, a methoxyphenyl group, and a cyanoethyl moiety, making it a candidate for various pharmacological applications.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidinone Ring : Cyclization of appropriate precursors.

- Introduction of the Methoxyphenyl Group : Substitution reaction to incorporate the methoxy group.

- Addition of the Cyanoethyl Group : Nucleophilic substitution to add the cyanoethyl moiety.

- Formation of the Urea Linkage : Reaction with methyl isocyanate to create the urea bond.

These synthetic methods highlight the compound's complexity and potential for modification to enhance biological activity.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, disrupting their normal function.

- Receptor Interaction : It may modulate signal transduction pathways by interacting with cellular receptors, influencing various cellular processes.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . While specific data on this compound is limited, its structural similarities suggest potential effectiveness against microbial pathogens.

Enzyme Inhibition

Inhibition of enzymes such as acetylcholinesterase (AChE) and urease has been documented in related compounds. For example, several derivatives showed IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating strong inhibitory potential . This suggests that this compound could similarly inhibit these enzymes, warranting further investigation.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

These findings underscore the potential for this compound to exhibit similar biological activities.

Q & A

Q. What are the optimal synthetic routes for 1-(2-cyanoethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methylurea?

The synthesis typically involves three key steps:

- Pyrrolidinone ring formation : Cyclization of γ-aminobutyric acid derivatives under acidic (e.g., HCl/EtOH) or basic conditions (e.g., NaHCO₃) .

- 4-Methoxyphenyl substitution : Electrophilic aromatic substitution using 4-methoxybenzyl chloride in the presence of Lewis acids (e.g., AlCl₃) .

- Urea linkage : Reaction of an isocyanate intermediate (e.g., 2-cyanoethyl isocyanate) with the pyrrolidinone-amine derivative under anhydrous conditions (e.g., THF, 0–5°C) . Purification via column chromatography (silica gel, EtOAc/hexane) and characterization by H/C NMR and high-resolution mass spectrometry (HRMS) are critical for verifying purity (>95%) .

Q. How can the molecular structure of this compound be confirmed experimentally?

- X-ray crystallography : Single-crystal diffraction using SHELXL for refinement ( ). Key parameters: R-factor < 0.05, bond length/angle deviations validated via PLATON .

- Spectroscopic techniques : H NMR (δ 7.2–6.8 ppm for aromatic protons, δ 3.8 ppm for methoxy), C NMR (δ 170 ppm for carbonyl), and IR (1650–1700 cm for urea C=O) .

- Mass spectrometry : ESI-MS to confirm molecular ion [M+H] at m/z 385.2 (calculated: 385.4) .

Q. What are the dominant chemical reactions involving this compound?

- Oxidation : The pyrrolidinone ring’s carbonyl group resists oxidation, but the cyanoethyl group can be hydrolyzed to carboxylic acid using H₂SO₄/H₂O .

- Reduction : LiAlH₄ selectively reduces the urea moiety to amine derivatives (e.g., forming NH₂ groups) without affecting the pyrrolidinone ring .

- Substitution : Methoxy groups undergo demethylation with BBr₃ in CH₂Cl₂ at −78°C to yield phenolic derivatives .

Q. How can researchers evaluate its biological activity in vitro?

- Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits. IC₀ values are calculated via nonlinear regression .

- Cellular viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) .

- Binding studies : Surface plasmon resonance (SPR) to measure affinity (KD) for target proteins .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl/pyrrolidinone rings) affect bioactivity?

- Methoxy vs. ethoxy : Replacing 4-methoxy with 4-ethoxy decreases solubility (logP increases by 0.5) but enhances kinase inhibition (IC₀ improves 2-fold) .

- Cyanoethyl vs. methyl : The cyanoethyl group increases metabolic stability (t₁/₂ in liver microsomes: 45 vs. 22 min for methyl) due to reduced CYP3A4 oxidation .

- SAR trends : Bulkier substituents on the urea nitrogen reduce cell permeability (Papp < 1 × 10 cm/s in Caco-2 assays) .

Q. What computational methods are suitable for predicting binding modes with biological targets?

- Molecular docking : AutoDock Vina or Glide (Schrödinger) to model interactions with kinase ATP-binding pockets. Key residues: Lys721 (EGFR) hydrogen bonds with urea carbonyl .

- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes (RMSD < 2 Å) .

- QSAR models : CoMFA/CoMSIA to correlate substituent electronegativity with IC₀ values (q² > 0.6) .

Q. How can contradictory data in biological assays (e.g., variable IC₀ values) be resolved?

- Purity verification : LC-MS/MS to detect trace impurities (<0.1%) from incomplete urea formation .

- Assay conditions : Standardize ATP concentrations (1 mM) in kinase assays to minimize false negatives .

- Crystallographic validation : Co-crystallize the compound with target proteins to confirm binding poses (e.g., PDB deposition) .

Q. What are the degradation pathways under physiological conditions?

- Hydrolysis : Urea bond cleavage at pH < 3 (simulated gastric fluid) forms 2-cyanoethylamine and pyrrolidinone intermediates, detected by HPLC-DAD .

- Oxidative metabolism : CYP2D6-mediated N-demethylation (major metabolite: secondary amine) identified via LC-HRMS/MS in human liver microsomes .

Q. What strategies are effective for resolving enantiomers (if applicable)?

- Chiral chromatography : Chiralpak IA column (n-hexane/i-PrOH, 90:10) with α > 1.5 for baseline separation .

- Crystallization-induced diastereomer resolution : Use (R)-camphorsulfonic acid to isolate >99% ee enantiomers .

Q. How can target proteins be identified for this compound?

- Chemoproteomics : Activity-based protein profiling (ABPP) using alkyne-tagged analogs and click chemistry with biotin-azide .

- CRISPR-Cas9 screens : Genome-wide knockout libraries to identify sensitized/resistant cell lines (e.g., kinases, phosphatases) .

- Cryo-EM : Sub-3 Å resolution structures of compound-protein complexes to map allosteric binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.